

3-Methoxypiperidin-2-one: A Versatile Chiral Building Block for Drug Discovery

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Compound of Interest

Compound Name: **3-Methoxypiperidin-2-one**

Cat. No.: **B1359197**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.^[1] The introduction of stereocenters onto this ring significantly expands the accessible chemical space, allowing for fine-tuned interactions with biological targets. 3-Substituted piperidin-2-ones, also known as δ -lactams, are particularly valuable chiral building blocks. They offer a constrained conformational framework and multiple functional handles for further synthetic elaboration.

This technical guide focuses on **3-Methoxypiperidin-2-one**, a chiral heterocyclic compound with significant potential as a precursor in the synthesis of complex, biologically active molecules. While specific literature on **3-Methoxypiperidin-2-one** is limited, this document will draw upon established principles and data from closely related analogs, such as 3-methylpiperidin-2-one, to provide a comprehensive overview of its synthesis, properties, and potential applications.

Physicochemical and Spectroscopic Data

Quantitative data for **3-Methoxypiperidin-2-one** (CAS: 25219-59-4) has been compiled from various sources. Spectroscopic data, being unavailable in the literature, is predicted based on the analysis of its structural analogs.

Table 1: Physical and Chemical Properties

Property	Value	Source
CAS Number	25219-59-4	[2] [3]
Molecular Formula	C ₆ H ₁₁ NO ₂	[2]
Molecular Weight	129.16 g/mol	[2] [3]
Boiling Point	280 °C at 760 mmHg	[2] [3]
Density	1.06 g/cm ³	[2]
Refractive Index	1.461	[2]
Flash Point	123.1 °C	[2]
XLogP3	-0.1	[2]
PSA (Polar Surface Area)	38.3 Å ²	[2]

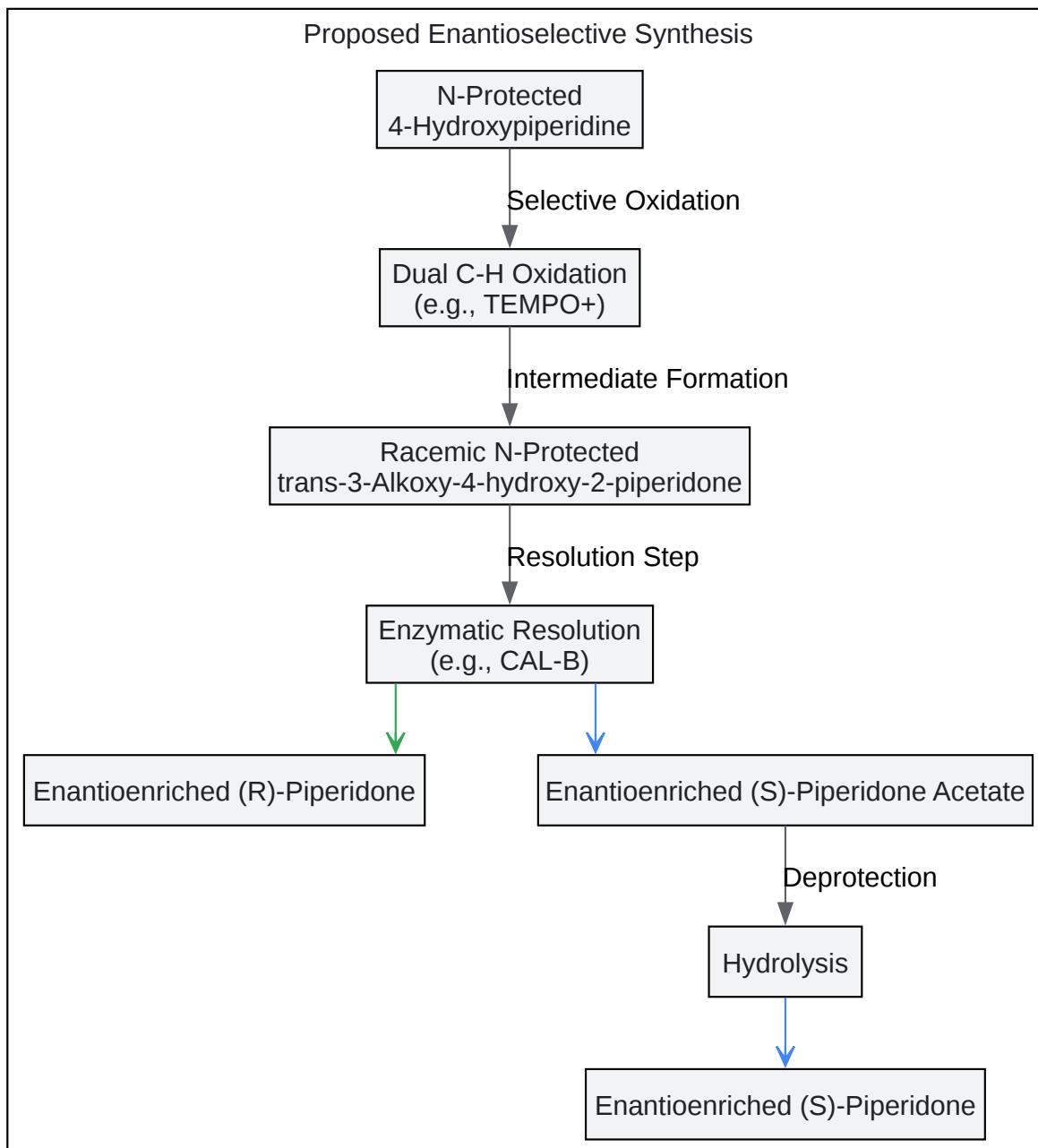
Table 2: Predicted Spectroscopic Data

Spectrum Type	Predicted Key Features
¹ H-NMR	- -OCH ₃ : Singlet, ~3.3-3.5 ppm- -CH(OMe)-: Multiplet, ~3.8-4.1 ppm- -NH-: Broad singlet, ~7.0-8.0 ppm- Ring CH ₂ protons: Multiplets, ~1.8-3.5 ppm
¹³ C-NMR	- C=O (Lactam): ~170-175 ppm- -CH(OMe)-: ~75-80 ppm- -OCH ₃ : ~55-60 ppm- Ring CH ₂ carbons: ~20-50 ppm
IR Spectroscopy	- N-H stretch: ~3200 cm ⁻¹ (broad)- C-H stretch (sp ³): ~2850-3000 cm ⁻¹ - C=O stretch (Lactam): ~1650-1680 cm ⁻¹ (strong)- C-O stretch: ~1080-1150 cm ⁻¹
Mass Spectrometry (EI)	- Molecular Ion [M] ⁺ : m/z 129- Key Fragments: m/z 98 ([M-OCH ₃] ⁺), m/z 70, m/z 59

Asymmetric Synthesis

While a specific, documented enantioselective synthesis for **3-Methoxypiperidin-2-one** is not readily available, a viable strategy can be adapted from methods used for other 3-alkoxy substituted lactams. A promising approach involves the chemo-enzymatic C-H oxidation of a suitably protected piperidine precursor, followed by enzymatic resolution. This method provides access to enantioenriched products under environmentally benign conditions.^[4]

The logical workflow for this proposed synthesis is outlined below. It begins with the protection of a simple piperidine, followed by a selective, metal-free oxidation to install the required functionalities, and concludes with an enzymatic step to resolve the chiral centers.



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Caption: Proposed workflow for the enantioselective synthesis of 3-alkoxypiperidin-2-ones.

Experimental Protocol: Asymmetric Synthesis of *trans*-3-Alkoxyamino-4-oxy-2-piperidones

This protocol is adapted from a method for synthesizing related 3-alkoxyamino-4-oxy-2-piperidones and serves as a template for accessing chiral **3-methoxypiperidin-2-one** analogs. [4]

- Dual C-H Oxidation:

- To a solution of N-benzyl-4-hydroxypiperidine (1.0 eq) in acetonitrile, add the alkoxyamine (1.2 eq) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (0.1 eq).
- Cool the mixture to 0 °C and add a solution of the oxidant (e.g., an oxoammonium salt) portion-wise over 30 minutes.
- Allow the reaction to stir at room temperature and monitor by TLC until completion.
- Quench the reaction with a saturated aqueous solution of $\text{Na}_2\text{S}_2\text{O}_3$ and extract the aqueous phase with ethyl acetate.
- Dry the combined organic layers over Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the racemic *trans*-3-alkoxyamino-4-hydroxy-2-piperidone.

- Enzymatic Resolution:

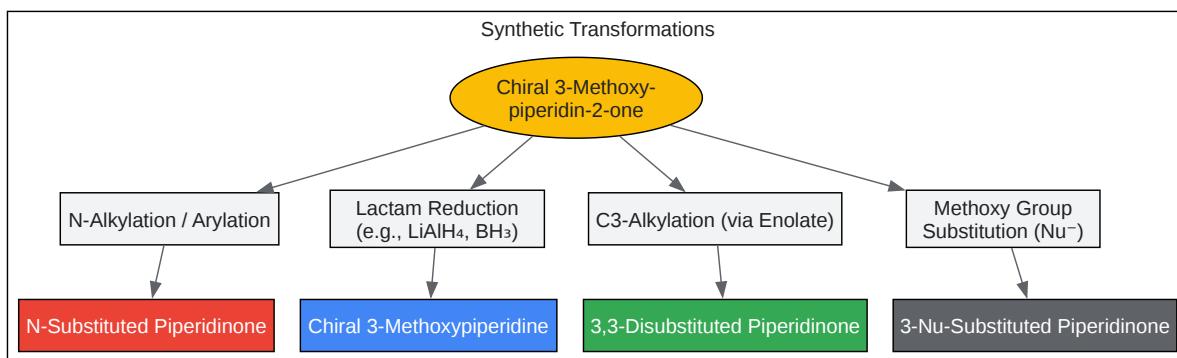
- Dissolve the racemic piperidone (1.0 eq) in a suitable organic solvent (e.g., dry toluene).
- Add *Candida antarctica* lipase B (CAL-B) and an acyl donor (e.g., vinyl acetate, 2.0 eq).
- Stir the mixture at a controlled temperature (e.g., 40 °C) and monitor the conversion by chiral HPLC.
- Once approximately 50% conversion is reached, filter off the enzyme and wash with the solvent.

- Concentrate the filtrate and separate the enantioenriched unreacted alcohol and the acetylated product by flash column chromatography.

Applications as a Chiral Building Block

3-Methoxypiperidin-2-one is a versatile intermediate for constructing more complex molecular architectures. Its key functional groups—the lactam nitrogen, the carbonyl group, the C3 methoxy group, and the adjacent C-H bonds—provide multiple points for synthetic diversification. Its structural similarity to other biologically relevant piperidines makes it an attractive starting material for drug discovery programs, particularly those targeting central nervous system disorders.[3][5]

The diagram below illustrates the primary reaction pathways available for a generic 3-substituted piperidin-2-one, highlighting its utility as a versatile synthetic hub.



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